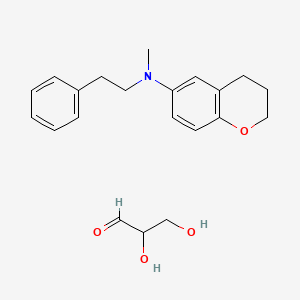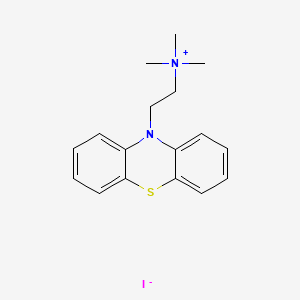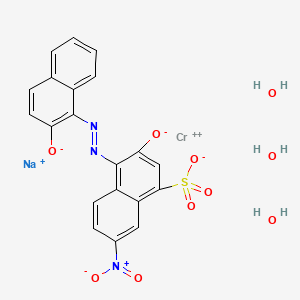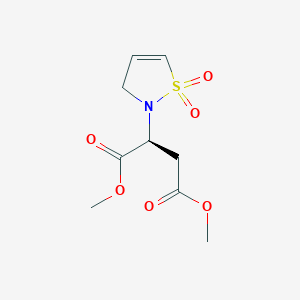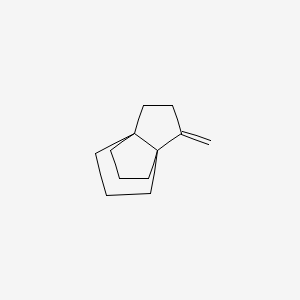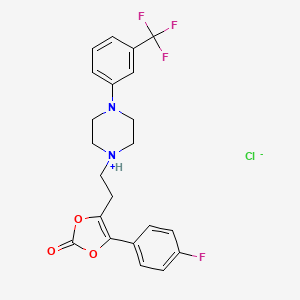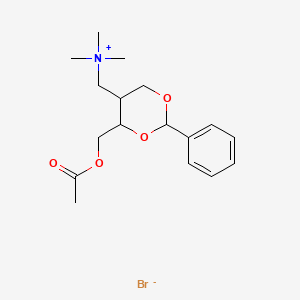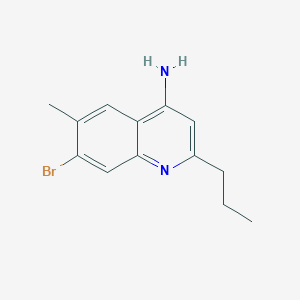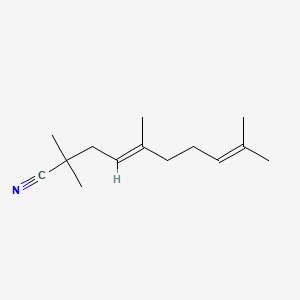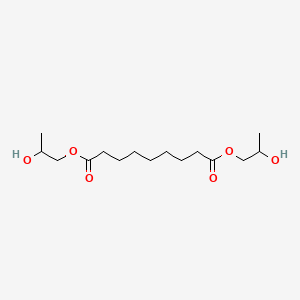
Bis(2-hydroxypropyl) azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxypropyl) azelate is an organic compound with the molecular formula C15H28O6. It is a diester derived from azelaic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-hydroxypropyl) azelate can be synthesized through the esterification of azelaic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxypropyl) azelate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Bis(2-hydroxypropyl) azelate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxypropyl) azelate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl) azelate
- Bis(2-hydroxypropyl) adipate
- Bis(2-hydroxypropyl) sebacate
Uniqueness
Bis(2-hydroxypropyl) azelate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, reactivity, and biodegradability, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
51851-36-6 |
|---|---|
Fórmula molecular |
C15H28O6 |
Peso molecular |
304.38 g/mol |
Nombre IUPAC |
bis(2-hydroxypropyl) nonanedioate |
InChI |
InChI=1S/C15H28O6/c1-12(16)10-20-14(18)8-6-4-3-5-7-9-15(19)21-11-13(2)17/h12-13,16-17H,3-11H2,1-2H3 |
Clave InChI |
HILXNQDVXRHFJW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CCCCCCCC(=O)OCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


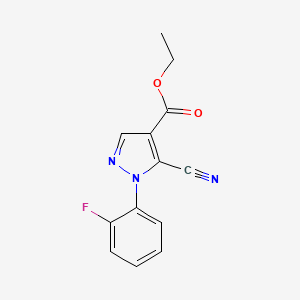
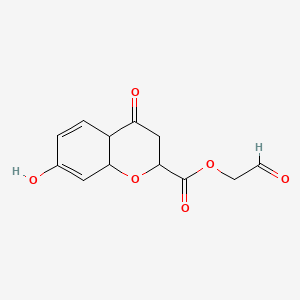
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
